Octreotide Acetate

Somatostatin Receptor Binding Affinity IC50

Octreotide acetate is the optimal SSTR2-selective tool compound (IC50 0.02–0.24 nM, 4,645-fold over SSTR3), enabling precise dissection of SSTR2 signaling with minimal off-target effects. Unlike lanreotide or pasireotide, its acetate salt ensures defined solubility and first-order degradation kinetics at pH 4. For acute in vivo GH/IGF-1 suppression, the IR formulation outperforms slow-release lanreotide. For chronic studies, the LAR formulation provides stable plasma levels with low peak-to-trough variation. Choose octreotide acetate for reproducible, target-specific results.

Molecular Formula C53H74N10O14S2
Molecular Weight 1139.3 g/mol
CAS No. 79517-01-4
Cat. No. B344500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctreotide Acetate
CAS79517-01-4
SynonymsCompound 201 995
Compound 201-995
Compound 201995
Octreotide
Octreotide Acetate
Octreotide Acetate Salt
SAN 201 995
SAN 201-995
SAN 201995
Sandostatin
Sandostatine
Sandoz 201 995
Sandoz 201-995
Sandoz 201995
SM 201 995
SM 201-995
SM 201995
SMS 201 995
SMS 201-995
SMS 201995
Molecular FormulaC53H74N10O14S2
Molecular Weight1139.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1
InChIKeyQWFYIFWTVZFPRY-LODIGNQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.22e-02 g/L

Octreotide Acetate (CAS 79517-01-4): Baseline Pharmacological and Chemical Profile for Scientific Selection


Octreotide acetate (SMS 201-995) is a synthetic cyclic octapeptide analog of the endogenous hormone somatostatin, functioning as a potent and selective agonist at specific somatostatin receptor (SSTR) subtypes [1]. Its primary mechanism of action involves high-affinity binding to SSTR2, SSTR3, and SSTR5, which mediates the inhibition of growth hormone (GH), insulin-like growth factor-1 (IGF-1), and various gastrointestinal peptides . Chemically, it is the acetate salt of the peptide, available as a lyophilized solid with a molecular formula of C49H66N10O10S2·xC2H4O2, exhibiting defined solubility and stability profiles that are critical for formulation and experimental design .

Why Octreotide Acetate Cannot Be Substituted with Other Somatostatin Analogs: Key Differentiators


Simple class-level substitution of octreotide acetate with other somatostatin receptor ligands (SRLs), such as lanreotide or pasireotide, is scientifically invalid due to quantifiable differences in receptor subtype selectivity, pharmacokinetic (PK) profiles between immediate- and long-acting formulations, and peptide stability under various experimental and storage conditions [1]. For example, while both octreotide and lanreotide are first-generation SRLs, their acute GH suppression efficacy and PK variability differ significantly [2]. Pasireotide, a second-generation SRL, exhibits a distinct SSTR binding profile with a 10-fold higher affinity for SSTR5, leading to a different efficacy and side-effect profile [3]. Furthermore, the acetate salt form of octreotide demonstrates specific degradation kinetics and solubility that can impact experimental reproducibility in research settings [4].

Quantitative Evidence for Octreotide Acetate Differentiation: Receptor Binding, Pharmacokinetics, and Stability


SSTR2 Receptor Binding Affinity: Octreotide vs. Pasireotide vs. Lanreotide

Octreotide acetate demonstrates a distinct and quantifiable selectivity profile for human somatostatin receptors. Its primary target is SSTR2, where it exhibits high-affinity binding, differentiating it from both first- and second-generation analogs. A direct head-to-head comparison shows octreotide has a mean IC50 of 0.24 nM for SSTR2, which is 23-fold more potent than pasireotide (IC50 = 5.5 nM) [1]. Octreotide's SSTR2 affinity (IC50 range 0.4-2.1 nM) also distinguishes it from lanreotide's broader SSTR2 profile [2]. Furthermore, octreotide exhibits 4,645-fold selectivity for SSTR2 (IC50 = 0.02 nM) over SSTR3 (IC50 = 92.9 nM) in a standardized assay . In contrast, pasireotide displays a different bias, with a higher relative affinity for SSTR5 [3].

Somatostatin Receptor Binding Affinity IC50 Acromegaly Neuroendocrine Tumor

Clinical GH Suppression: Octreotide s.c. vs. Lanreotide SR in Acromegaly

In a retrospective, head-to-head study of acromegalic patients, octreotide administered subcutaneously (s.c.) demonstrated a more rapid and more pronounced reduction in both growth hormone (GH) and insulin-like growth factor-1 (IGF-1) compared to slow-release lanreotide (lanreotide-SR) over a 6-month treatment period [1]. After one month of therapy, serum IGF-I levels were significantly lower in the octreotide-treated group compared to the lanreotide group (P<0.01) [1]. Furthermore, the percent decrease in serum GH levels was significantly greater at all scheduled assessments (1, 3, and 6 months) in the octreotide cohort (P<0.01) [1]. While a separate study found no significant difference in overall disease control rates after 12 months between octreotide-LAR and lanreotide-SR (77.7% vs. 59.3%, p=0.26), the difference in acute and short-term suppression favors octreotide [2].

Acromegaly Growth Hormone IGF-1 Clinical Trial Head-to-Head

Pharmacokinetic Variability: Octreotide LAR vs. Immediate-Release Formulation

The choice between octreotide LAR and immediate-release (IR) octreotide acetate is critical for experimental design due to their vastly different pharmacokinetic (PK) profiles. A direct comparison shows that the intramuscular octreotide LAR formulation, administered every 4 weeks, has a peak-to-trough concentration variation of 44-68% [1]. In stark contrast, the subcutaneous IR formulation, injected three times daily, exhibits a peak-to-trough variation of 163-209% [1]. This difference in PK variability directly translates to a more stable and predictable plasma concentration for LAR, which is essential for studies evaluating sustained receptor engagement [2].

Pharmacokinetics Bioavailability Peak-to-Trough Sustained Release Formulation

Octreotide Acetate Stability Profile: pH-Dependent Degradation Kinetics

The acetate salt of octreotide demonstrates quantifiable stability in aqueous solutions that is highly pH-dependent, a critical parameter for in vitro and formulation studies. Degradation follows first-order kinetics, with maximum stability observed at pH 4 [1]. In contrast, radiolabeled octreotide (188Re-octreotide) shows lower stability compared to 188Re-lanreotide (24 hours for lanreotide vs. 4 hours for octreotide) under specific labeling conditions, indicating that the peptide backbone itself has inherent stability differences compared to other analogs [2]. Additionally, the acetate counterion is associated with a slower release rate and enhanced stability in liquid crystalline formulations compared to the chloride salt [3].

Peptide Stability Formulation Degradation pH Optimization Storage

Comparative Biochemical Control in Acromegaly: Octreotide LAR vs. Pasireotide LAR

A recent systematic review and network meta-analysis of pharmacological therapies for acromegaly provides a robust, indirect comparison of biochemical control rates between octreotide LAR and the second-generation analog pasireotide LAR [1]. The analysis found that pasireotide LAR is associated with significantly higher odds of achieving biochemical control compared to octreotide LAR, with an odds ratio (OR) of 2.03 (95% CI: 1.29–3.23) [1]. This indicates that while octreotide remains a standard of care, pasireotide demonstrates a statistically significant advantage in this specific outcome metric, which is crucial for informing experimental design in comparative efficacy studies.

Acromegaly Biochemical Control Network Meta-Analysis Pasireotide Clinical Efficacy

Optimal Application Scenarios for Octreotide Acetate in Research and Industry


Investigating SSTR2-Mediated Signaling Pathways

Given its high potency and selectivity for SSTR2 (IC50 = 0.02-0.24 nM, 4,645-fold over SSTR3) [REFS-1, REFS-2], octreotide acetate is the optimal tool compound for dissecting SSTR2-specific signaling cascades. Its high affinity allows for the use of lower, more specific concentrations, minimizing confounding effects from off-target SSTR3 or SSTR5 activation that may occur with less selective analogs like pasireotide [2].

Acute in vivo Studies Requiring Rapid GH/IGF-1 Axis Suppression

For short-term in vivo models, such as those evaluating acute effects on GH and IGF-1, the immediate-release (IR) formulation of octreotide acetate is demonstrably superior. Clinical evidence shows it induces a more rapid and more pronounced reduction in GH and IGF-1 within the first month of therapy compared to slow-release lanreotide [3]. This rapid onset of action is critical for studies with short timelines or acute interventions.

Long-Term Tumor Growth Inhibition in Xenograft Models

For chronic in vivo studies, such as tumor xenograft models requiring sustained drug exposure over weeks or months, the octreotide LAR formulation is the preferred choice. Its pharmacokinetic profile offers a significantly reduced peak-to-trough concentration variation (44-68%) compared to the IR formulation (163-209%) [4]. This results in more stable plasma levels and consistent target engagement, improving experimental reproducibility and mimicking the clinical use of the drug.

In vitro Assays at Optimized pH for Maximal Peptide Stability

To ensure experimental reproducibility and data integrity in cell culture or biochemical assays, octreotide acetate must be handled and stored under conditions that maximize its stability. Quantitative degradation studies demonstrate that the peptide is most stable in aqueous solutions at pH 4, following first-order kinetics [5]. Researchers can use this knowledge to formulate buffers (e.g., acetate buffer at pH 4) that preserve the compound's activity and minimize degradation artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octreotide Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.